(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C25H22N4O6S3 and its molecular weight is 570.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, was prepared from dimethyl acetone-1,3-dicarboxylate and transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting the potential for chemical transformations and synthesis of complex heterocyclic compounds (Žugelj et al., 2009).
Derivative Synthesis
- A study described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, illustrating the compound's role in creating structurally diverse derivatives with potential for varied applications (Mohamed, 2014).
Antimicrobial Activity
- Imino-4-methoxyphenol thiazole derived Schiff base ligands, synthesized from related compounds, demonstrated moderate antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Vinusha et al., 2015).
Radiochemical Synthesis
- The synthesis of [14C]Cefepime hydrochloride, a radiochemically pure compound, used a process involving a similar chemical structure, indicating its importance in radiopharmaceutical synthesis (Standridge & Swigor, 1993).
Multicomponent Reactions
- In green chemistry, multicomponent reactions involving a similar compound led to the synthesis of benzo[d]chromeno[3,4-h]oxathiazonine derivatives, showcasing its role in environmentally friendly chemical synthesis (Djahaniani et al., 2015).
Stereoselective Synthesis
- A study focused on the stereoselective synthesis of spiro compounds using a structurally similar chemical, highlighting its utility in producing compounds with specific stereochemical configurations (Zeng et al., 2018).
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S3/c1-34-22(32)11-29-18-9-8-16(23(33)35-2)10-19(18)38-25(29)28-21(31)14-36-13-20(30)27-24-26-17(12-37-24)15-6-4-3-5-7-15/h3-10,12H,11,13-14H2,1-2H3,(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIIJNRMGTFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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